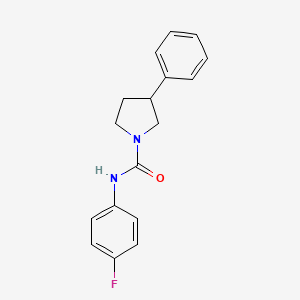

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide” is likely a complex organic compound. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl groups, which are aromatic rings of six carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. Without specific information on “this compound”, it’s difficult to provide an accurate analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide derivatives have been explored for their potential in inhibiting various enzymes and receptors, demonstrating significant pharmacological potential. For instance, substituted derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, with certain compounds showing complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. This indicates their potential application in cancer therapy (Schroeder et al., 2009). Similarly, compounds containing phenylpyrrolidine and phenylpiperidine-substituted benzimidazole carboxamide have shown excellent potency against the PARP-1 enzyme, highlighting their application in the treatment of various cancers (Penning et al., 2010).

Organic Synthesis and Chemical Biology

The synthesis and application of 4-fluoropyrrolidine derivatives in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors, illustrate the compound's significance in organic synthesis. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, prepared via double fluorination, serve as useful synthons for the preparation of various medicinal compounds, demonstrating the versatility of this compound in synthetic applications (Singh & Umemoto, 2011).

Material Science and Fluorescence Imaging

In the field of material science, derivatives of this compound have been utilized to develop highly stable electrochromic and electrofluorescent materials. These materials exhibit reversible and stable color changes upon electrical stimulation, making them promising for various technological applications, including smart windows and displays. The incorporation of bis(diphenylamino)-fluorene units into polyamides has led to the development of materials with exceptional solubility, thermal stability, and fluorescence properties, highlighting the potential of this compound derivatives in advanced material science applications (Sun et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes such asSuccinate Dehydrogenase (SDH) and Sirtuin1 (SIRT1) . These enzymes play crucial roles in cellular metabolism and regulation.

Mode of Action

Analogs of this compound have been shown to inhibit enzymes like sdh . Inhibition of SDH can disrupt the electron transport chain, affecting cellular respiration and energy production. Similarly, inhibition of SIRT1 can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

Based on its potential targets, it can be inferred that it may affect pathways related to cellular respiration (via sdh inhibition) and cell cycle regulation (via sirt1 inhibition) .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetic properties, causing relatively low toxicity . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on its potential targets, it can be inferred that it may disrupt cellular energy production and affect cell cycle regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide. For instance, factors such as pH, temperature, and presence of other substances can affect its stability and activity . .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSYWVRLSRRZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)

![N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2893321.png)

![N-(4-morpholin-4-ylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2893325.png)